molecular formula C19H17N3OS B11963910 1-Naphthaleneacetic acid, 2-((phenylamino)thioxomethyl)hydrazide CAS No. 31803-06-2

1-Naphthaleneacetic acid, 2-((phenylamino)thioxomethyl)hydrazide

Cat. No.: B11963910
CAS No.: 31803-06-2
M. Wt: 335.4 g/mol
InChI Key: XRSNDUPLOIMYGH-UHFFFAOYSA-N
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Description

2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, an acetyl group, a phenylhydrazine moiety, and a carbothioamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 1-naphthylacetic acid with phenylhydrazine and a thiocarbonyl reagent. The process can be summarized as follows:

    Formation of 1-naphthylacetyl chloride: 1-naphthylacetic acid is treated with thionyl chloride to form 1-naphthylacetyl chloride.

    Reaction with phenylhydrazine: The 1-naphthylacetyl chloride is then reacted with phenylhydrazine to form 2-(1-naphthylacetyl)-N-phenylhydrazine.

    Introduction of the carbothioamide group: Finally, the 2-(1-naphthylacetyl)-N-phenylhydrazine is treated with a thiocarbonyl reagent, such as carbon disulfide, to form 2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The phenylhydrazine moiety can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide involves its interaction with biological targets, leading to various effects:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    1-naphthylacetyl spermine: A synthetic analogue with similar structural features.

    N-(1-naphthylacetyl)glycine phenacyl ester: Another compound with a naphthylacetyl group.

Uniqueness

2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a naphthyl group, phenylhydrazine moiety, and carbothioamide group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

31803-06-2

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

1-[(2-naphthalen-1-ylacetyl)amino]-3-phenylthiourea

InChI

InChI=1S/C19H17N3OS/c23-18(21-22-19(24)20-16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,21,23)(H2,20,22,24)

InChI Key

XRSNDUPLOIMYGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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